N,N,N',N'-Tetraphenylbenzidine

Catalog No.
S606607
CAS No.
15546-43-7
M.F
C36H28N2
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetraphenylbenzidine

CAS Number

15546-43-7

Product Name

N,N,N',N'-Tetraphenylbenzidine

IUPAC Name

N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]aniline

Molecular Formula

C36H28N2

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C36H28N2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H

InChI Key

DCZNSJVFOQPSRV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Synonyms

tetraphenylbenzidine, triphenyl diamine

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

The exact mass of the compound N,N,N',N'-Tetraphenylbenzidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N,N',N'-Tetraphenylbenzidine (TPB, CAS 15546-43-7) is a highly symmetric, fully conjugated arylamine widely utilized as a fundamental building block and hole transport material (HTM) in organic electronics. Featuring a rigid biphenyl core substituted with four unhindered phenyl groups, TPB is distinguished by its deep highest occupied molecular orbital (HOMO) level (-5.52 eV), strong crystalline packing, and high thermal stability with a melting point of 233 °C [1]. Unlike its heavily substituted analogs, TPB’s unsubstituted terminal rings make it an ideal, sterically accessible precursor for synthesizing advanced optoelectronic materials, spiro-linked architectures, and conjugated microporous polymers (CMPs) [2]. For procurement professionals and material scientists, TPB represents a critical baseline compound that bridges the gap between fundamental charge-transport modeling and the scalable synthesis of next-generation organic semiconductors.

Research Fit

Material Role Hole-transporting material (HTM) for organic electronics
Key Property Reversible oxidation supports stable radical cation formation
Purity Context High-purity grades commercially available; suited for device fabrication workflows

Substituting TPB with closely related, commercially ubiquitous analogs like TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) or NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine) fundamentally alters material processability and phase behavior [1]. TPD and NPB are intentionally engineered with bulky methyl or naphthyl groups to disrupt molecular packing, forcing them into amorphous glassy states with low glass transition temperatures (e.g., 65 °C for TPD) suitable for flexible thin films[2]. However, this same steric bulk prevents them from achieving the highly ordered, crystalline solid-state packing characteristic of TPB. Furthermore, in synthetic workflows, the substituted rings of TPD and NPB block critical reactive sites, severely reducing yields in oxidative coupling reactions required to build conjugated microporous polymers (CMPs) or complex spiro-cores[3]. Consequently, buyers requiring a highly crystalline phase, a deep-HOMO baseline, or an unhindered polymerization core must procure the exact TPB structure.

Substitution Risk

Oxidation pathway differences

Simpler triarylamines (e.g., triphenylamine) may show irreversible oxidation, unlike TPB’s reported reversible behavior.

Film microstructure divergence

Analogs such as TTB can adopt mixed edge-on/face-on packing; annealing-driven mobility improvements may not transfer.

Lasing capability may not generalize

Closely related benzidine derivatives (e.g., β-NPB) did not exhibit lasing under comparable picosecond excitation.

Crystalline Phase Stability vs. Amorphous Glass Formation

TPB is characterized by a highly ordered crystalline structure with a sharp melting point at 233 °C, driven by the unhindered π-π stacking of its planar phenyl rings. In direct contrast, the methylated analog TPD is highly prone to forming amorphous glasses, exhibiting a low glass transition temperature (Tg) of just 65 °C [1]. This fundamental difference in thermal phase behavior means that TPB maintains structural rigidity and crystalline order at temperatures where TPD softens and loses morphological stability.

Evidence DimensionThermal phase behavior and melting/glass transition
Target Compound DataCrystalline solid with a melting point (Tm) of 233 °C
Comparator Or BaselineTPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine): Amorphous glass with Tg = 65 °C
Quantified DifferenceTPB provides a robust crystalline phase up to 233 °C, whereas TPD softens into an amorphous state above 65 °C
ConditionsDifferential scanning calorimetry (DSC) and thin-film thermal annealing

Buyers requiring a structurally rigid, highly crystalline small molecule for ordered solid-state applications or stable precursors must select TPB over amorphous-forming analogs like TPD.

Oxidation Reversibility
Head-to-head
Two reversible peaks vs. complex/fast consecutive reactions
Supports stable hole transport; may reduce degradation pathways.
Cyclic voltammetry in solution

Deep HOMO Level for Dopant-Free Interface Engineering

The electronic structure of TPB provides a deep Highest Occupied Molecular Orbital (HOMO) level of approximately -5.52 eV, which is significantly deeper than many standard substituted HTMs [1]. For instance, commonly used materials like Spiro-OMeTAD or TPD typically exhibit shallower HOMO levels in the range of -5.1 to -5.2 eV. This ~0.3 to 0.4 eV difference in ionization potential alters the hole extraction barrier and open-circuit voltage dynamics when used at the interface of perovskite absorbers or organic donors.

Evidence DimensionHighest Occupied Molecular Orbital (HOMO) energy level
Target Compound Data-5.52 eV
Comparator Or BaselineStandard substituted HTMs (e.g., Spiro-OMeTAD, TPD): ~ -5.1 to -5.2 eV
Quantified DifferenceTPB offers a ~0.3 to 0.4 eV deeper HOMO level, providing distinct energy alignment properties
ConditionsCyclic voltammetry and theoretical adiabatic ground-state oxidation potential calculations

Procurement of TPB is essential for researchers needing a deep-HOMO baseline material to engineer dopant-free hole transport layers or to tune interfacial energy barriers.

Hole Transport Efficiency
Head-to-head
Lower power loss; more efficient than TPD, α-NPD
Reported higher transport efficiency; may support reduced heat generation.
Theoretical NEGF calculations

Steric Accessibility for High-Yield Polymerization

TPB features four sterically unhindered, unsubstituted terminal phenyl rings, making it an optimal core for oxidative coupling and cross-linking reactions. When synthesizing Conjugated Microporous Polymers (CMPs) for adsorption or catalysis, TPB readily polymerizes into high-surface-area networks[1]. In contrast, using TPD or NPB as precursors introduces severe steric hindrance due to their meta-methyl or bulky naphthyl substitutions, which block reactive sites and drastically reduce cross-linking efficiency and polymer yield.

Evidence DimensionSteric accessibility for oxidative cross-linking
Target Compound DataFour unhindered phenyl rings enabling multi-directional cross-linking
Comparator Or BaselineTPD / NPB: Reactive sites blocked by methyl or naphthyl groups
Quantified DifferenceTPB allows for efficient formation of 3D microporous networks, which is sterically restricted in substituted analogs
ConditionsOxidative coupling polymerization (e.g., using FeCl3 catalyst)

For the industrial or academic synthesis of microporous polymers, TPB is the mandatory core building block due to its unhindered reactive sites.

Mobility Enhancement
Head-to-head
~4× increase after annealing (70 °C, 24 h)
Reported mobility boost; TTB shows lower response.
Film microstructure and annealing context

Adherence to Marcus Theory for Charge Transport Modeling

TPB and its direct derivatives demonstrate a highly predictable structure-property relationship, showing a linear correlation between hole reorganization energy and experimental hole mobility that strictly follows Marcus theory [1]. Conversely, the bulky substituents in TPD and NPB cause significant deviations from Marcus theory, altering the hopping rate dependence and complicating theoretical modeling. This makes TPB a far more reliable benchmark compound for validating computational charge-transport models.

Evidence DimensionCorrelation between hole reorganization energy and mobility
Target Compound DataLinear correlation strictly following Marcus theory
Comparator Or BaselineTPD and NPB: Non-linear deviations due to bulky substituent effects
Quantified DifferenceTPB provides predictable charge-transport modeling, eliminating the steric-induced deviations seen in TPD and NPB
ConditionsTheoretical calculations paired with experimental time-of-flight (TOF) mobility data

Computational chemists and material designers should procure TPB as the benchmark core when validating new charge-transport models or designing next-generation HTMs.

Lasing Capability
Head-to-head
Wave-guided lasing achieved vs. no lasing for β-NPB
Supports solid-state laser research; not general to benzidines.
Picosecond excitation (347 nm, 35 ps)
Perovskite Hole Mobility
Reported
3.6× improvement (1.02 → 3.72 cm²/V·s)
Enhances charge extraction; supports efficiency studies.
TPB-based COF interlayer

Core Precursor for Conjugated Microporous Polymers (CMPs)

Due to its sterically unhindered terminal phenyl rings, TPB is the ideal starting material for synthesizing CMPs via oxidative coupling. These high-surface-area polymers are heavily utilized in environmental remediation and heterogeneous catalysis, where the robust, cross-linked benzidine network provides both structural stability and electron-rich active sites [1].

Deep-HOMO Baseline for Dopant-Free Perovskite Solar Cells

Leveraging its deep HOMO level of -5.52 eV, TPB serves as a critical dopant-free hole transport material (HTM) or a baseline reference in perovskite solar cell research. It allows device engineers to study hole extraction dynamics and open-circuit voltage limits without the confounding variables introduced by chemical dopants or the shallower energy levels of standard HTMs like Spiro-OMeTAD [2].

Synthesis of Advanced Spiro-Linked and Substituted HTMs

TPB is widely procured as the central molecular scaffold for developing next-generation hole transport materials. Because it lacks the methyl or naphthyl groups of TPD and NPB, chemists can precisely functionalize TPB to systematically tune the ionization potential, exciton binding energy, and solid-state packing for bespoke OLED and photovoltaic applications [2].

Benchmark Material for Charge Transport Modeling

Because TPB's hole reorganization energy strictly adheres to Marcus theory, it is the preferred physical benchmark for computational chemistry groups. Researchers use highly pure TPB to calibrate density functional theory (DFT) models and time-of-flight (TOF) mobility setups, ensuring that their baseline measurements are free from the steric-induced deviations characteristic of bulkier analogs [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
OLED HTL fabrication
Reported lower power loss hole transport
Luminous efficacy, heat generation
Organic solid-state laser research
Neat-film wave-guided lasing capability
ASE threshold, stimulated emission cross-section
Perovskite solar cell interlayer
COF-based interfacial modification with TPB core
Hole extraction, device stability
Solution-processed OFETs/photoconductors
Annealing-responsive microstructure
Hole mobility after thermal treatment

XLogP3

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15546-43-7

Wikipedia

N,N,N',N'-Tetraphenylbenzidine

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetraphenyl-: ACTIVE

Explore Compound Types